14-norpseurotin A 14-norpseurotin A 14-norpseurotin A is an alkaloid that is the 14-nor derivative of pseurotin A. Isolated from Aspergillus sydowii, it exhibits antibacterial, antileishmanial and anticancer activities. It has a role as an antibacterial agent, an antineoplastic agent, an antileishmanial agent and an Aspergillus metabolite. It is an azaspiro compound, a lactam, an oxaspiro compound, a secondary alcohol and an alkaloid. It derives from a pseurotin A.
Brand Name: Vulcanchem
CAS No.: 1031727-34-0
VCID: VC21243779
InChI: InChI=1S/C21H23NO8/c1-4-8-13(23)14(24)15-11(2)16(25)20(30-15)18(27)21(29-3,22-19(20)28)17(26)12-9-6-5-7-10-12/h4-10,13-14,18,23-24,27H,1-3H3,(H,22,28)/b8-4-/t13-,14-,18+,20+,21+/m0/s1
SMILES: CC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
Molecular Formula: C21H23NO8
Molecular Weight: 417.4 g/mol

14-norpseurotin A

CAS No.: 1031727-34-0

Cat. No.: VC21243779

Molecular Formula: C21H23NO8

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

14-norpseurotin A - 1031727-34-0

Specification

Description 14-norpseurotin A is an alkaloid that is the 14-nor derivative of pseurotin A. Isolated from Aspergillus sydowii, it exhibits antibacterial, antileishmanial and anticancer activities. It has a role as an antibacterial agent, an antineoplastic agent, an antileishmanial agent and an Aspergillus metabolite. It is an azaspiro compound, a lactam, an oxaspiro compound, a secondary alcohol and an alkaloid. It derives from a pseurotin A.
CAS No. 1031727-34-0
Molecular Formula C21H23NO8
Molecular Weight 417.4 g/mol
IUPAC Name (5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxypent-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Standard InChI InChI=1S/C21H23NO8/c1-4-8-13(23)14(24)15-11(2)16(25)20(30-15)18(27)21(29-3,22-19(20)28)17(26)12-9-6-5-7-10-12/h4-10,13-14,18,23-24,27H,1-3H3,(H,22,28)/b8-4-/t13-,14-,18+,20+,21+/m0/s1
Standard InChI Key FCGCMRDADMTJIM-LFDIKFNASA-N
Isomeric SMILES C/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
SMILES CC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
Canonical SMILES CC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
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